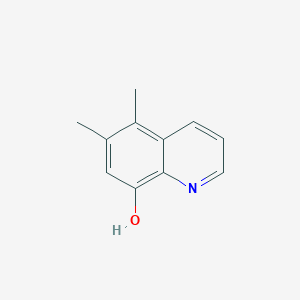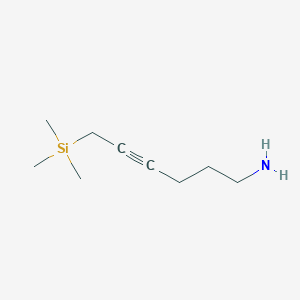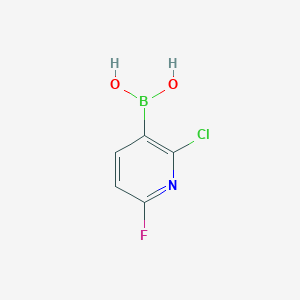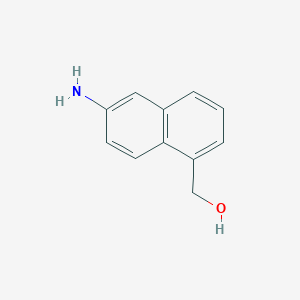![molecular formula C11H10N2 B11913366 7,8-Dihydro-6H-cyclopenta[g]quinoxaline CAS No. 518036-16-3](/img/structure/B11913366.png)
7,8-Dihydro-6H-cyclopenta[g]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C11H10N2. It is a derivative of quinoxaline, a structure known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted cyclopentanone with aromatic diamines, followed by cyclization and dehydrogenation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydro-6H-cyclopenta[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7,8-Dihydro-6H-cyclopenta[g]quinoxaline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline 5,11-dioxide
Uniqueness
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is unique due to its specific structural features and the presence of both cyclopenta and quinoxaline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
518036-16-3 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
7,8-dihydro-6H-cyclopenta[g]quinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h4-7H,1-3H2 |
Clave InChI |
PAFGGLQWZSXLQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=NC=CN=C3C=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)







![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)



